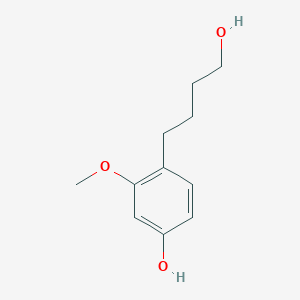

4-(4-Hydroxybutyl)-3-methoxyphenol

Description

Structure

3D Structure

Properties

CAS No. |

13335-59-6 |

|---|---|

Molecular Formula |

C11H16O3 |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

4-(4-hydroxybutyl)-3-methoxyphenol |

InChI |

InChI=1S/C11H16O3/c1-14-11-8-10(13)6-5-9(11)4-2-3-7-12/h5-6,8,12-13H,2-4,7H2,1H3 |

InChI Key |

VBXMTRSRPZRSHN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)O)CCCCO |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Natural Occurrence

The primary documented natural source of 4-(4-Hydroxybutyl)-3-methoxyphenol is the apple, Malus domestica. Specifically, it has been identified in the exocarp (the peel) of the 'Ruixue' apple cultivar. While apples, in general, are known to be rich in a variety of phytochemicals, including a wide range of phenolic compounds such as quercetin (B1663063) glycosides, procyanidins, chlorogenic acid, and epicatechin, this compound is not one of the major phenolics typically reported in broad phytochemical analyses of common apple varieties. Its identification in a specific cultivar suggests that its presence and concentration may vary significantly depending on factors like the apple variety, growing conditions, and maturity at harvest.

Isolation Methodologies

The isolation of a specific phenolic compound like this compound from a complex plant matrix is a multi-step process. It typically involves an initial extraction followed by purification techniques designed to separate compounds based on their chemical and physical properties.

Column chromatography is a fundamental and widely used method for the fractionation and enrichment of phenolic compounds from crude plant extracts. This technique separates compounds based on their differential adsorption to a stationary phase packed into a column.

The process begins with the application of a crude extract onto the column. Then, a solvent or a mixture of solvents (the mobile phase) is

Synthetic Methodologies and Chemical Transformations

Total Synthesis Approaches for the 3-Methoxyphenol (B1666288) Core

The 3-methoxyphenol scaffold is a crucial starting point or intermediate in the synthesis. chemicalbook.comsigmaaldrich.com This structure, also known as resorcinol (B1680541) monomethyl ether, can be prepared through several methods, primarily involving the selective functionalization of readily available precursors like resorcinol. chemicalbook.comsigmaaldrich.com

A direct and common method for synthesizing 3-methoxyphenol is the regioselective O-methylation of resorcinol. chemicalbook.comchemicalbook.com Since resorcinol (1,3-dihydroxybenzene) has two hydroxyl groups, the key challenge is to achieve mono-methylation, preventing the formation of the di-methylated product (1,3-dimethoxybenzene).

This is typically accomplished by reacting one mole of resorcinol with a slight excess of a base, such as sodium hydroxide, followed by the controlled addition of one mole of a methylating agent like dimethyl sulfate (B86663). chemicalbook.comchemicalbook.com The reaction temperature is carefully managed, often kept below 40°C during the addition, to favor the mono-alkylated product. chemicalbook.com The process can be optimized by using a phase transfer catalyst in a biphasic solvent system (e.g., toluene-water), which can improve the yield and reproducibility of the selective methylation. guidechem.com An optimized protocol using TBAB (tetrabutylammonium bromide) as the catalyst at 80°C has been reported to achieve yields around 66%. guidechem.com

Table 1: Comparison of Synthetic Methods for 3-Methoxyphenol

| Method | Reagents | Key Features | Reported Yield |

| Classical Methylation | Resorcinol, Sodium Hydroxide, Dimethyl Sulfate | Direct methylation; requires careful control of stoichiometry and temperature. chemicalbook.comchemicalbook.com | ~50% chemicalbook.com |

| Phase Transfer Catalysis | Resorcinol, Dimethyl Sulfate, NaOH, Toluene, TBAB | Improved reproducibility and yield; suitable for larger scale. guidechem.com | ~66% guidechem.com |

| Other Methods | Resorcinol with p-toluenesulfonic acid methyl ester | Good selectivity but involves more expensive reagents. guidechem.com | - |

The Fries rearrangement is a powerful tool for introducing an acyl group onto a phenolic ring, which can serve as a precursor to the alkyl side chain. wikipedia.orgorganic-chemistry.org This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid like aluminum chloride (AlCl₃) or a Brønsted acid. wikipedia.orgorganic-chemistry.org

In a potential synthetic route towards the target molecule, one could start with 3-methoxyphenol, esterify it with a butanoyl derivative (e.g., butanoyl chloride), and then subject the resulting ester to the Fries rearrangement. The reaction is selective for the ortho and para positions. wikipedia.org The choice of reaction conditions, particularly temperature, can influence the regioselectivity; lower temperatures generally favor the para-acylated product, which would be the desired isomer in this case (4-acyl-3-methoxyphenol). wikipedia.org However, traditional Fries rearrangements using catalysts like AlCl₃ can suffer from low yields and the formation of multiple products. nih.gov Alternative catalysts such as zinc powder or methanesulfonic acid have been developed to improve selectivity and yield under more environmentally friendly conditions. organic-chemistry.org

Introduction and Elaboration of the Hydroxybutyl Side Chain

Once the 3-methoxyphenol core is functionalized with a suitable handle, typically an acyl group at the 4-position, the next phase involves elaborating this into the final 4-hydroxybutyl side chain.

If the acyl group introduced via the Fries rearrangement is shorter than four carbons (e.g., an acetyl group), carbon chain extension reactions are necessary. One established strategy is the Aldol-type condensation, where the α-carbon of the ketone (e.g., a 4-acetyl-3-methoxyphenol intermediate) acts as a nucleophile to react with an aldehyde, thereby extending the carbon chain. nih.gov Subsequent chemical modifications, including dehydration and reduction, would be required to form the saturated butyl chain.

A critical step in the synthesis is the reduction of a carbonyl group to a hydroxyl group. unizin.orglibretexts.org Assuming a 4-butanoyl-3-methoxyphenol or a related keto-ester intermediate has been synthesized, its carbonyl group must be reduced to form the secondary alcohol of the hydroxybutyl chain.

This transformation is commonly achieved using metal hydride reducing agents. pressbooks.pub

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is effective for converting aldehydes and ketones to primary and secondary alcohols, respectively. unizin.org It can be used in protic solvents like methanol (B129727) or ethanol (B145695) and is generally safe to handle. pressbooks.pub

Lithium aluminum hydride (LiAlH₄) is a much more powerful and less selective reducing agent. unizin.orglibretexts.org It can reduce not only aldehydes and ketones but also carboxylic acids and esters to primary alcohols. libretexts.orglibretexts.org Due to its high reactivity, it must be used in anhydrous solvents like diethyl ether or THF. pressbooks.pub

For the reduction of a 4-(4-oxobutyl) or similar ketone intermediate to the final 4-(4-hydroxybutyl) group, the milder NaBH₄ would typically be sufficient and preferable. unizin.org

Table 2: Common Reducing Agents for Carbonyl to Alcohol Transformation

| Reagent | Formula | Substrates Reduced | Solvents | Key Characteristics |

| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones unizin.org | Methanol, Ethanol pressbooks.pub | Mild, selective, safe to handle. unizin.org |

| Lithium Aluminum Hydride | LiAlH₄ | Aldehydes, Ketones, Esters, Carboxylic Acids libretexts.org | Anhydrous Ether, THF pressbooks.pub | Powerful, non-selective, reacts violently with water. unizin.org |

| Diisobutylaluminum Hydride | DIBAL-H | Esters, Carbonyls jove.comnih.gov | Toluene nih.gov | Can convert carbonyls to alcohols; often used at low temperatures. jove.comnih.gov |

If the target molecule requires a specific stereochemistry at the hydroxyl-bearing carbon of the side chain, a stereoselective synthesis approach is necessary. Creating a specific enantiomer or diastereomer involves using chiral catalysts, reagents, or auxiliaries to control the three-dimensional outcome of the reaction.

For instance, copper-catalyzed asymmetric allylic alkylation has been described as a method for the stereoselective synthesis of 1,2-hydroxyalkyl moieties, offering excellent control over the product's stereochemistry. rsc.org In another example of stereocontrol, the reduction of a diester using DIBAL-H was a key step in a multi-step stereoselective synthesis. nih.gov Applying such principles would involve a more complex synthetic route, potentially building the chiral hydroxybutyl fragment first and then attaching it to the phenolic core, or using a chiral reducing agent to stereoselectively reduce a ketone precursor.

Derivatization and Analog Synthesis Strategies

The presence of two hydroxyl groups and an aromatic ring in 4-(4-Hydroxybutyl)-3-methoxyphenol provides multiple sites for chemical modification. Strategies for derivatization and analog synthesis focus on the selective reaction of these functional groups to create a diverse library of related compounds.

Phenolic Hydroxyl Group Modifications (e.g., Acetylation)

The phenolic hydroxyl group is a primary site for modification due to its acidity and nucleophilicity. Acetylation, the introduction of an acetyl group, is a common transformation that can alter the compound's polarity and reactivity.

Reaction Scheme: Acetylation of this compound

This reaction is typically carried out in the presence of a base catalyst, such as pyridine (B92270) or a tertiary amine, to activate the phenolic hydroxyl group. The resulting product, 4-(4-acetoxybutyl)-3-methoxyphenol, exhibits different solubility characteristics and can be a useful intermediate for further synthetic steps. The methoxy (B1213986) group on the aromatic ring can influence the reactivity of the phenolic hydroxyl group through electronic effects. researchgate.net

Alkyl Chain Functionalization (e.g., Halogenation, Amination)

The terminal hydroxyl group on the butyl side chain offers another avenue for derivatization. This aliphatic alcohol can undergo reactions typical of primary alcohols, such as halogenation and amination, to introduce new functional groups.

Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine, bromine) using standard halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). This conversion to an alkyl halide provides a reactive handle for subsequent nucleophilic substitution reactions. For instance, a patent describes the synthesis of 4-butoxy phenol (B47542) from hydroquinone (B1673460) and butyl bromide, illustrating a related alkylation reaction. google.com

Amination: The resulting alkyl halide can then be treated with ammonia (B1221849) or primary/secondary amines to introduce a nitrogen-containing functional group. This opens up possibilities for creating analogs with potential biological activities, as nitrogen-containing heterocycles are prevalent in many pharmaceuticals.

A summary of potential alkyl chain functionalizations is presented in the table below.

| Reaction | Reagent(s) | Product Functional Group |

| Halogenation | SOCl₂, PBr₃ | Alkyl Halide (-CH₂X) |

| Amination | NH₃, RNH₂, R₂NH | Amine (-CH₂NR₂) |

Cyclization Reactions to Form Fused Ring Systems

The bifunctional nature of this compound allows for intramolecular cyclization reactions to form fused ring systems. These reactions can lead to the formation of benzoxazine (B1645224) or other heterocyclic structures, which are of significant interest in medicinal chemistry due to their diverse biological activities. researchgate.netresearchgate.net

One potential cyclization pathway involves the reaction of the phenolic hydroxyl group with the terminal hydroxyl group of the butyl chain, or a derivative thereof. For example, after converting the terminal hydroxyl to a leaving group, an intramolecular Williamson ether synthesis could yield a cyclic ether. More complex cyclizations can be designed to form nitrogen-containing heterocycles. For instance, the synthesis of 3,4-dihydro-2H-1,4-benzoxazines can be achieved through various catalytic methods, often involving the reaction of a phenol with a suitable three-carbon synthon. organic-chemistry.org

The development of efficient methods for the enantioselective synthesis of such fused ring systems is an active area of research, as the chirality of these molecules can significantly impact their biological effects. researchgate.net

Synthesis of Polymeric Derivatives Incorporating Hydroxybutyl Phenols

The hydroxyl and phenolic functionalities of this compound and its derivatives make them suitable monomers for the synthesis of various polymers. rsc.orgresearchgate.net Phenolic compounds, in general, are key components in the production of phenolic resins. rsc.orgnih.gov

The polymerization can proceed through several mechanisms. For instance, the phenolic hydroxyl group can participate in condensation polymerization with aldehydes like formaldehyde (B43269) to form phenolic resins. The hydroxyl group on the butyl chain can also be utilized for polyester (B1180765) or polyurethane synthesis.

Enzyme-catalyzed polymerization of related methoxyphenols has been demonstrated to produce polymers with antioxidant properties. rsc.org For example, horseradish peroxidase can be used to polymerize 4-methoxyphenol (B1676288) in an aqueous micelle system. rsc.org Furthermore, derivatives like 4-hydroxybutyl acrylate (B77674) can be polymerized via techniques such as reversible addition-fragmentation chain transfer (RAFT) to create well-defined polymers. nih.gov The incorporation of phenolic compounds into polymer matrices can also impart beneficial properties, such as antioxidant and antimicrobial activity. mdpi.com

The table below summarizes some of the polymer types that could potentially be synthesized using this compound or its derivatives as monomers.

| Polymer Type | Reactive Group(s) Involved | Potential Co-monomer(s) |

| Phenolic Resins | Phenolic hydroxyl | Formaldehyde |

| Polyesters | Hydroxyl (alkyl chain) | Dicarboxylic acids, Diacyl chlorides |

| Polyurethanes | Hydroxyl (alkyl chain) | Diisocyanates |

| Polyethers | Hydroxyl (alkyl chain) | Epoxides |

Advanced Analytical Characterization and Detection Methods

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to determining the molecular structure of 4-(4-Hydroxybutyl)-3-methoxyphenol. By probing the interactions of the molecule with electromagnetic radiation, techniques like NMR, MS, UV-Vis, and IR spectroscopy provide a comprehensive structural fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments, their chemical shifts (positions), spin-spin coupling patterns (splitting), and integration (proton count). For this compound, characteristic signals would include those for the three aromatic protons on the substituted benzene (B151609) ring, the singlet for the methoxy (B1213986) group protons, and distinct multiplets for the eight protons of the butyl side chain, including the terminal hydroxymethyl group. rsc.orgyoutube.com The specific chemical shifts are influenced by the electronic effects of the hydroxyl and methoxy substituents on the aromatic ring. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the six carbons of the aromatic ring, the methoxy carbon, and the four carbons of the butyl side chain. rsc.orgyoutube.com The positions of the aromatic carbon signals are diagnostic of the substitution pattern on the benzene ring. np-mrd.org

Predicted NMR Data for this compound

The following table is based on predicted values and data from structurally similar compounds.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic Protons | 6.6 - 6.9 | Multiplet | 3H, Ar-H |

| Methoxy Protons | ~3.8 | Singlet | 3H, -OCH ₃ |

| Benzylic Protons | ~2.6 | Triplet | 2H, Ar-CH ₂- |

| Butyl Chain Protons | 1.5 - 1.8 | Multiplet | 4H, -CH ₂-CH ₂- |

| Hydroxymethyl Protons | ~3.6 | Triplet | 2H, -CH ₂-OH |

| Hydroxyl Protons | Variable | Broad Singlet | 2H, Ar-OH , -CH ₂-OH |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Aromatic Carbons | 110 - 148 | 6C, C -Ar |

| Methoxy Carbon | ~56 | 1C, -OC H₃ |

| Benzylic Carbon | ~35 | 1C, Ar-C H₂- |

| Butyl Chain Carbons | 25 - 33 | 2C, -C H₂-C H₂- |

| Hydroxymethyl Carbon | ~62 | 1C, -C H₂-OH |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.

Mass Spectrometry (MS): Standard MS provides the molecular weight of this compound (196.24 g/mol ). nih.gov The fragmentation pattern observed in the mass spectrum offers valuable structural clues. Expected fragmentation pathways would include the loss of a water molecule (H₂O) from the aliphatic hydroxyl group and characteristic cleavage of the butyl side chain. A prominent fragment would likely correspond to the stable benzylic cation formed by cleavage between the first and second carbons of the butyl chain.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the precise elemental formula of the molecule. researchgate.net For C₁₁H₁₆O₃, the calculated exact mass is 196.10994 Da. nih.gov This high level of accuracy helps to distinguish the compound from other isomers or molecules with the same nominal mass, making it an indispensable tool for confirming its identity. nih.gov

Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₆O₃ | nih.gov |

| Molecular Weight | 196.24 g/mol | nih.gov |

| Exact Mass | 196.10994 Da | nih.gov |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For this compound, the absorption is dominated by the electronic transitions within the substituted benzene ring, which acts as a chromophore. The hydroxyl and methoxy substituents on the ring influence the position and intensity of the absorption maxima (λmax). Typically, substituted phenols exhibit strong absorption bands in the UV region, with an expected λmax around 280 nm. nih.govsielc.com The exact position of λmax can be influenced by the solvent polarity and pH, which can alter the ionization state of the phenolic hydroxyl group. nsf.gov

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule. nsf.gov

Infrared (IR) Spectroscopy: An IR spectrum reveals the characteristic vibrations of molecular bonds. For this compound, the spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of both the phenolic and alcoholic hydroxyl groups. youtube.comnist.gov Other key signals include C-H stretching vibrations for both aromatic (~3000-3100 cm⁻¹) and aliphatic (2850-2960 cm⁻¹) hydrogens, aromatic C=C ring stretching bands around 1500-1600 cm⁻¹, and strong C-O stretching bands between 1000-1260 cm⁻¹. rsc.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR that detects inelastic scattering of light. nsf.gov It is particularly sensitive to non-polar, symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the symmetric vibrations of the benzene ring and the carbon backbone of the alkyl chain, providing additional structural confirmation. mdpi.com

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200 - 3600 (broad) | O-H Stretch | Phenolic & Alcoholic -OH |

| 3000 - 3100 | C-H Stretch | Aromatic C-H |

| 2850 - 2960 | C-H Stretch | Aliphatic C-H |

| 1500 - 1600 | C=C Stretch | Aromatic Ring |

Chromatographic Separation and Quantification Methodologies

Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of phenolic compounds. nih.gov

Separation: The separation is typically achieved using a reversed-phase column, such as a C18 column. nih.gov The mobile phase commonly consists of a mixture of water (often acidified with formic or acetic acid to suppress ionization of the phenolic group) and an organic solvent like acetonitrile (B52724) or methanol (B129727), run in either an isocratic or gradient elution mode. sielc.com

UV Detection: UV detection is a robust and common method for quantifying phenols. nih.gov Based on its UV-Vis spectrum, this compound can be reliably detected at a wavelength of approximately 280 nm, which provides good sensitivity for the substituted phenolic chromophore. researchgate.net

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be employed. nih.gov Phenolic compounds often exhibit native fluorescence. The analysis involves exciting the molecule at its absorption maximum and measuring the emitted light at a longer wavelength. elsevierpure.com This method can significantly lower the limits of detection compared to UV, which is particularly advantageous when analyzing trace amounts of the compound. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(4-hydroxy-3-methoxyphenyl)-1-butanol |

| 3-methoxyphenol (B1666288) |

| 4-methoxyphenol (B1676288) |

| 3-tert-Butyl-4-hydroxyanisole |

| Acetonitrile |

| Methanol |

| Formic Acid |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For a polar compound like this compound, direct analysis by GC-MS is challenging due to its low volatility and potential for thermal degradation. Therefore, a derivatization step is typically required to convert the hydroxyl groups into less polar, more volatile, and more thermally stable moieties. nih.govmdpi.com This process significantly improves chromatographic peak shape, resolution, and detection sensitivity. nih.gov

The derivatized this compound is then introduced into the GC system, where it is vaporized and separated from other components in the sample based on its boiling point and interaction with the capillary column's stationary phase. phytopharmajournal.com As the separated compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). nih.gov The resulting mass spectrum serves as a chemical fingerprint, allowing for highly confident identification of the compound. The fragmentation pattern of derivatized this compound would show characteristic ions corresponding to the loss of the derivatizing group and cleavage at various points of the butyl chain and methoxy group.

Table 1: Hypothetical GC-MS Fragmentation Data for Derivatized this compound This table presents potential mass-to-charge ratios (m/z) for a trimethylsilyl (B98337) (TMS) derivative, which are predictive and used for identification purposes.

| Fragment Ion (m/z) | Possible Structure/Loss |

| [M]+ | Molecular ion of the di-TMS derivative |

| [M-15]+ | Loss of a methyl group (CH₃) from a TMS group |

| [M-89]+ | Loss of a TMSO• radical |

| [M-117]+ | Cleavage of the C-C bond adjacent to the TMS-ether on the butyl chain |

| 193 | Fragment corresponding to the TMS-derivatized methoxyphenol moiety |

| 73 | Characteristic ion for the trimethylsilyl group |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over conventional High-Performance Liquid Chromatography (HPLC). austinpublishinggroup.comptfarm.pl This technology utilizes columns packed with sub-2 µm particles, which allows for higher mobile phase linear velocities without sacrificing separation efficiency. researchgate.net For the analysis of this compound, UPLC provides a powerful tool for achieving rapid and highly efficient separations from complex matrices. researchgate.net

The primary advantage of UPLC is its ability to resolve complex mixtures and provide sharper, narrower peaks, leading to increased peak capacity and higher sensitivity. austinpublishinggroup.com A typical UPLC method for a phenolic compound like this compound would involve a reversed-phase column (e.g., Acquity UPLC BEH C18) and a gradient elution with a mobile phase consisting of acidified water and an organic solvent like acetonitrile or methanol. nih.govlcms.cz The addition of acid to the mobile phase helps to suppress the ionization of the phenolic hydroxyl group, resulting in better peak shape and retention. nih.gov

Table 2: Comparison of UPLC and HPLC for Phenolic Compound Analysis

| Parameter | UPLC (Ultra-Performance Liquid Chromatography) | HPLC (High-Performance Liquid Chromatography) |

| Particle Size | < 2 µm | 3 - 5 µm |

| Resolution | Significantly Higher | Standard |

| Analysis Time | Much Shorter (1-10 min) | Longer (10-60 min) |

| System Pressure | High (up to 15,000 psi) | Lower (up to 6,000 psi) |

| Solvent Consumption | Reduced | Higher |

| Sensitivity | Increased | Standard |

Derivatization Strategies for Improved Chromatographic Performance and Detection Sensitivity

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a given analytical technique. libretexts.org For phenolic compounds like this compound, derivatization is a key strategy to enhance analysis by both GC and LC. nih.gov

For GC analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the compound. mdpi.com This is achieved by converting the polar hydroxyl groups into nonpolar ethers or esters. The most common methods include:

Silylation: This is a widely used technique where an active hydrogen in the hydroxyl group is replaced by a silyl (B83357) group, such as trimethylsilyl (TMS). libretexts.org Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed. nih.gov

Acylation: This method involves reacting the hydroxyl groups with an acylating agent to form esters. libretexts.org

For LC analysis, derivatization can be used to introduce a chromophore or fluorophore into the molecule, thereby enhancing detection sensitivity, particularly for UV-Vis or fluorescence detectors. oup.com

Table 3: Common Derivatization Reagents for Phenolic Hydroxyl Groups

| Derivatization Method | Reagent | Resulting Derivative | Primary Application |

| Silylation | BSTFA, MSTFA | Trimethylsilyl (TMS) ether | GC-MS |

| Acylation | Acetic Anhydride, MBTFA | Acetate ester, Trifluoroacetate ester | GC-MS |

| Alkylation | Methyl Iodide | Methyl ether | GC-MS |

| Fluorigenic Labelling | Dansyl Chloride | Dansyl ester | HPLC-Fluorescence |

Capillary Electrophoresis (CE) in Phenolic Compound Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers an alternative to chromatographic methods for the analysis of phenolic compounds. nih.gov CE separations are based on the differential migration of charged species in an electric field within a narrow fused-silica capillary. mdpi.com Its main advantages include extremely high separation efficiency, short analysis times, and minimal consumption of samples and reagents. researchgate.net

In the context of analyzing this compound, the compound would typically be analyzed in a basic buffer solution. At a high pH, the phenolic hydroxyl group deprotonates to form a negatively charged phenolate (B1203915) ion. This ion then migrates towards the positive electrode at a rate dependent on its charge-to-size ratio, allowing for its separation from other components in the sample. nih.gov Detection is commonly performed using UV-Vis spectrophotometry, as phenols absorb UV light, or by coupling the CE system to a mass spectrometer (CE-MS) for enhanced sensitivity and structural confirmation. nih.govdntb.gov.ua

Table 4: Features of Capillary Electrophoresis for Phenol (B47542) Analysis

| Feature | Description |

| Separation Principle | Differential migration of ions in an electric field. |

| Efficiency | Very high, often exceeding that of HPLC. mdpi.com |

| Analysis Time | Fast, typically in the range of a few minutes. researchgate.net |

| Sample Volume | Requires very small sample volumes (nanoliters). |

| Solvent Consumption | Extremely low compared to HPLC. |

| Common Mode | Capillary Zone Electrophoresis (CZE). nih.gov |

| Detection | UV-Vis, Mass Spectrometry (MS). mdpi.com |

Isotopic Abundance Analysis in Research Contexts

Isotopic abundance analysis, typically performed using GC-MS, is a powerful technique for investigating the subtle variations in the natural abundance of stable isotopes (e.g., ¹³C vs. ¹²C, ²H vs. ¹H) within a molecule. While not a routine detection method, it is employed in research to understand the origin, synthetic pathway, or environmental fate of a compound.

In the case of this compound, analyzing the isotopic abundance ratios of the molecular ion ([M]+) and its isotopologues ([M+1]+, [M+2]+) can provide valuable information. researchgate.net For example, a synthetic version of the compound might have a slightly different ¹³C/¹²C ratio compared to a version derived from a natural source. The analysis involves high-precision measurement of the relative intensities of the ion peaks corresponding to the different isotopic compositions. researchgate.net Research has shown that external factors or specific treatments can induce changes in the isotopic abundance ratios of phenolic compounds, which can be accurately quantified by GC-MS. researchgate.net

Table 5: Illustrative Isotopic Abundance Data for this compound This table shows hypothetical relative abundance values for the molecular ion and its isotopologues as might be determined by GC-MS.

| Ion | Description | Expected Natural Abundance (%) |

| PM | Parent Molecule (contains only the most abundant isotopes, e.g., ¹²C, ¹H, ¹⁶O) | 100 |

| PM+1 | Parent Molecule + 1 mass unit (contains one ¹³C, ²H, or ¹⁷O atom) | ~12.2 |

| PM+2 | Parent Molecule + 2 mass units (contains two ¹³C atoms, or one ¹⁸O atom, etc.) | ~0.8 |

Note: PM refers to the Parent Molecule. The expected natural abundance is calculated based on the chemical formula C₁₁H₁₆O₃.

Biochemical and Cellular Activity Investigations Non Human Models

In Vitro Enzymatic Modulation Studies

Cytochrome P450 Monooxygenase System Interactions and Regulation

Research into the interactions of phenolic compounds with the cytochrome P450 (CYP450) system is crucial for understanding their metabolic fate and potential biological consequences. The CYP450 enzymes are a superfamily of monooxygenases that play a central role in the metabolism of a wide array of endogenous and exogenous compounds. While direct studies on 4-(4-Hydroxybutyl)-3-methoxyphenol are limited, research on structurally similar compounds provides insights. For instance, 4-hydroxyestradiol (B23129), a catechol estrogen, is known to be formed by the action of CYP450 1B1. nih.gov This metabolic process can lead to the formation of reactive quinone and semiquinone species, which are capable of generating reactive oxygen species (ROS) and causing cellular damage. nih.gov The potential for this compound to interact with and be metabolized by CYP450 enzymes warrants further investigation to understand its own metabolic pathway and potential for inducing oxidative stress.

Induction of Detoxification Enzymes (e.g., Glutathione (B108866) S-transferases, Epoxide Hydrolase)

The induction of detoxification enzymes is a key cellular defense mechanism against harmful electrophiles and oxidative stress. Studies have shown that certain phenolic compounds can enhance the activity of these protective enzymes. For example, 3-tert-Butyl-4-methoxyphenol has been demonstrated to induce increased activities of glutathione S-transferases (GSTs) and epoxide hydrolase in the liver and forestomach tissues of mice. medchemexpress.com GSTs are a family of enzymes that catalyze the conjugation of glutathione (GSH) to a wide variety of electrophilic compounds, rendering them less reactive and more water-soluble for excretion. nih.gov This detoxification process is critical for protecting cellular components from damage. Epoxide hydrolases, on the other hand, catalyze the hydrolysis of epoxides, which are reactive electrophilic intermediates that can be formed during the metabolism of various compounds, to less toxic dihydrodiols. nih.gov The ability of structurally related methoxyphenols to induce these enzymes suggests that this compound may also possess the capacity to upregulate these important detoxification pathways.

Enzyme Inhibition Studies (e.g., Tyrosinase Activity Modulation)

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for coloration in skin, hair, and eyes. mdpi.com Inhibition of tyrosinase is a major strategy for the development of skin-whitening agents and treatments for hyperpigmentation disorders. nih.gov Several phenolic compounds have been investigated for their tyrosinase inhibitory potential. For instance, 4,4'-dihydroxybiphenyl (B160632) has been identified as a potent competitive inhibitor of tyrosinase. nih.gov The inhibitory mechanism often involves the chelation of the copper ions in the active site of the enzyme. nih.gov Research on various hydroxylated and methoxylated phenolic compounds indicates that the position and number of hydroxyl and methoxy (B1213986) groups on the phenyl ring significantly influence their anti-tyrosinase activity. nih.govmdpi.com While direct studies on this compound are not extensively documented in this context, its structural features, particularly the phenolic hydroxyl group, suggest a potential for interaction with and modulation of tyrosinase activity.

Cellular Response Studies

Mechanisms of Oxidative Stress Response and Antioxidant Activity (e.g., Radical Scavenging, DNA Protection)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, can lead to cellular damage. Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The presence of a phenolic hydroxyl group is a key structural feature for this activity. nih.gov Studies on various methoxyphenol derivatives have demonstrated their capacity to act as antioxidants. nih.govcnr.it For example, 3-(4-hydroxy-3-methoxyphenyl)propionic acid has been shown to reduce oxidative stress by decreasing plasma reactive oxygen metabolites and enhancing antioxidant capacity. mdpi.com Furthermore, some phenolic compounds have been shown to protect DNA from oxidative damage by scavenging harmful hydroxyl radicals. researchgate.net The antioxidant activity of these compounds is often related to their ability to donate a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. nih.gov The structure of this compound, containing both a hydroxyl and a methoxy group on the phenyl ring, suggests its potential to participate in antioxidant activities and contribute to the cellular response against oxidative stress.

Modulation of Cellular Proliferation and Apoptosis Pathways

The regulation of cellular proliferation and apoptosis (programmed cell death) is critical for maintaining tissue homeostasis. Dysregulation of these processes can lead to various diseases, including cancer. Some phenolic compounds have been found to influence these pathways. For instance, certain methoxyphenol derivatives have been shown to inhibit cell proliferation and induce apoptosis in tumor cell lines. nih.gov The induction of apoptosis can be mediated through various mechanisms, including the generation of ROS, which can trigger downstream signaling cascades leading to cell death. nih.gov Research on 4-hydroxyestradiol has shown that it can induce apoptosis in human mammary epithelial cells through the generation of oxidative stress. nih.gov Conversely, some studies suggest that certain phenolic compounds may have a role in promoting cell proliferation under specific conditions. For example, 4-methoxyphenol (B1676288) has been associated with carcinogenicity in animal models, where it induced cell proliferation and the formation of papillomas and carcinomas in the forestomach of rats. nih.gov These findings highlight the complex and context-dependent effects of phenolic compounds on cell fate, suggesting that this compound could potentially modulate cellular proliferation and apoptosis pathways, although specific studies are needed to confirm this.

Intracellular Ion Homeostasis Regulation (e.g., Ca2+)

Current scientific literature does not appear to contain specific studies investigating the direct impact of this compound on the regulation of intracellular ion homeostasis, such as calcium (Ca2+) signaling, in non-human models. The intricate balance of intracellular ions is crucial for a multitude of cellular processes, including signal transduction, muscle contraction, and neurotransmission. Disruptions in this balance can lead to various cellular dysfunctions. However, research detailing how this compound may modulate ion channels, pumps, or binding proteins to influence ion concentrations within the cell has not been identified.

Gene Expression Profiling in Response to Compound Exposure

Similarly, a comprehensive analysis of changes in gene expression following exposure to this compound is not presently available in the scientific domain. Gene expression profiling is a powerful tool used to understand the broader cellular response to a compound, revealing which biological pathways and molecular functions are activated or suppressed. Such studies would typically involve techniques like microarray analysis or RNA sequencing to generate a global snapshot of the transcriptional landscape. The absence of such data for this compound means that its potential influence on cellular functions through the alteration of gene expression remains uncharacterized.

Further research is necessary to elucidate the specific interactions of this compound at the cellular level, particularly concerning its potential roles in modulating critical signaling pathways and genomic responses.

Metabolic Transformations and Biodegradation Pathways

In Vivo Metabolic Fate Studies (Non-Human Organisms)

Studies in non-human organisms, primarily in rats, have elucidated the extensive metabolic processing of zingerone (B1684294), which provides a robust model for the likely metabolism of 4-(4-Hydroxybutyl)-3-methoxyphenol.

Phase I Metabolic Reactions (e.g., O-Demethylation, Hydroxylation, Oxidation)

Phase I metabolic reactions introduce or expose functional groups, preparing the compound for subsequent conjugation and excretion. For zingerone, and by extension this compound, these reactions are prominent.

Pharmacokinetic studies have shown that upon administration, zingerone undergoes oxidation of its side chain at all available positions. nih.gov A key metabolic step for zingerone is the reduction of its ketone group to a carbinol, which results in the formation of this compound itself. nih.govtandfonline.com This indicates that this compound is a significant metabolite of zingerone.

Further Phase I metabolism likely involves the oxidation of the butyl side chain. nih.govtandfonline.com Studies on zingerone have shown that side-chain oxidation is a major metabolic route, leading to the formation of various metabolites. nih.govtandfonline.com O-demethylation, the removal of the methyl group from the methoxy (B1213986) moiety, has also been observed, particularly by intestinal micro-organisms. tandfonline.com This reaction would convert the methoxyphenol structure to a dihydroxyphenyl structure.

Table 1: Predicted Phase I Metabolic Reactions of this compound based on Zingerone Metabolism

| Reaction Type | Description | Resulting Functional Group/Metabolite |

| Oxidation | Further oxidation of the secondary alcohol on the butyl side chain. | Ketone (re-formation of zingerone) or further oxidized products. |

| O-Demethylation | Removal of the methyl group from the 3-methoxy position. | Catechol (dihydroxy) structure. |

| Side-Chain Oxidation | Oxidation at other positions on the butyl side chain. | Carboxylic acids and other oxidized derivatives. |

Phase II Conjugation Pathways (e.g., Glucuronidation, Sulfation, Mercapturic Acid Formation)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. reactome.orgnih.govyoutube.com For zingerone, the principal Phase II pathways are glucuronidation and sulfation. nih.govnih.govtandfonline.com

Following oral or intraperitoneal administration in rats, zingerone and its metabolites are predominantly excreted as glucuronide and/or sulfate (B86663) conjugates. nih.govtandfonline.com The phenolic hydroxyl group and the newly formed hydroxyl group on the side chain of this compound are both potential sites for glucuronidation and sulfation. wikipedia.org Studies on the related compound, nih.gov-gingerol, show that glucuronidation is a significant metabolic pathway, with specific UDP-glucuronosyltransferase (UGT) enzymes responsible for conjugation at different positions on the molecule. sensusimpact.com It is highly probable that this compound undergoes similar extensive conjugation. In rats, the glucuronide conjugates of zingerone appear rapidly in plasma, indicating efficient Phase II metabolism. frontiersin.org

Table 2: Predicted Phase II Conjugation Pathways for this compound

| Conjugation Pathway | Description | Enzyme Family | Expected Metabolites |

| Glucuronidation | Addition of glucuronic acid to hydroxyl groups. | UDP-glucuronosyltransferases (UGTs) | 4-(4-Hydroxybutyl)-3-methoxyphenyl glucuronide, 4-(4-O-glucuronylbutyl)-3-methoxyphenol |

| Sulfation | Addition of a sulfonate group to hydroxyl groups. | Sulfotransferases (SULTs) | 4-(4-Hydroxybutyl)-3-methoxyphenyl sulfate, 4-(4-O-sulfobutyl)-3-methoxyphenol |

Excretion Profiles and Tissue Distribution

The metabolites of zingerone are rapidly excreted, with the majority being eliminated in the urine within 24 hours of administration. nih.govnih.govtandfonline.com Appreciable biliary excretion also occurs. tandfonline.com The unchanged parent drug accounts for a small fraction of the excreted compounds, highlighting the efficiency of its metabolic conversion. frontiersin.org

Tissue distribution studies in rats have shown that zingerone is widely distributed, with high concentrations found in blood-rich tissues such as the liver, kidney, and spleen. globethesis.com Given that this compound is a primary metabolite of zingerone, a similar distribution and rapid excretion profile can be anticipated. The rapid clearance from the body is a key feature of the metabolic fate of these types of phenolic compounds.

Microbial and Environmental Degradation Processes

The breakdown of this compound is not limited to in vivo metabolism but also occurs through microbial and environmental processes.

Bacterial Metabolism of Structurally Related Phenolic Compounds

The gut microbiota plays a significant role in the metabolism of phenolic compounds. For zingerone, studies using caecal micro-organisms have indicated that several O-demethylated metabolites found in the urine are of bacterial origin. tandfonline.com This suggests that gut bacteria can cleave the ether bond of the methoxy group, a common metabolic reaction for many phenolic compounds.

Furthermore, zingerone has been shown to have antibacterial and antibiofilm activities against various bacterial species, including methicillin-resistant Staphylococcus aureus (MRSA) and Salmonella. nih.govresearchgate.net While this points to the compound's interaction with bacteria, it also implies that bacteria possess mechanisms to metabolize and potentially degrade such compounds as a defense mechanism or for utilization as a carbon source. The ability of zingerone to disrupt quorum sensing in bacteria further underscores the intricate interactions between this class of compounds and microbial communities. hillsdale.eduhillsdale.edu

Environmental Fate and Degradation Mechanisms (e.g., Photochemical, Biological)

The phenolic ring and the hydroxyl groups make the molecule susceptible to photochemical degradation initiated by sunlight. Biological degradation in soil and water by microorganisms is expected to be a major pathway for its removal from the environment. Bacteria and fungi are known to degrade a wide array of aromatic compounds, often initiating the process through hydroxylation and ring cleavage. Zingerone itself is known to be a product of the degradation of gingerols, which occurs during the cooking or drying of ginger root through a retro-aldol reaction. wikipedia.orgresearchgate.net This highlights the potential for both biotic and abiotic transformations of such compounds in the environment.

Analysis of Metabolic Intermediates and Degradation Products of this compound Remains an Area for Future Research

Despite a comprehensive search of scientific literature, detailed research findings on the specific metabolic intermediates and degradation products of the chemical compound this compound are not publicly available at this time. Studies outlining the precise metabolic transformations and biodegradation pathways of this particular molecule have not been identified.

While direct metabolic data for this compound is absent, general principles of xenobiotic metabolism and the study of structurally similar compounds can offer hypothetical insights into its potential biotransformation. Compounds with a phenolic structure and an alkyl side chain typically undergo a series of enzymatic reactions in biological systems.

For instance, research on the metabolism of other 4-alkylphenols in microorganisms has shown that the alkyl side chain is a primary site for metabolic activity. consensus.appnih.gov Common initial steps involve hydroxylation of the alkyl group, a reaction catalyzed by enzymes such as methylenehydroxylases. nih.govnih.gov This can be followed by further oxidation of the side chain. unizin.orgopenstax.orglibretexts.orglibretexts.org For example, studies on 4-ethylphenol (B45693) indicate that it can be hydroxylated to 1-(4'-hydroxyphenyl)ethanol. nih.gov

In mammalian systems, phenolic compounds are often subject to phase I and phase II metabolic reactions. Phase I reactions, such as oxidation, are primarily carried out by cytochrome P450 enzymes. nih.gov The alkyl side chain of this compound would be a likely target for such oxidative processes. Following phase I, the resulting metabolites, as well as the parent compound, can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion. medchemexpress.com

It is important to emphasize that these are generalized pathways, and the specific metabolites of this compound can only be determined through dedicated experimental studies, such as in vivo animal studies or in vitro experiments using liver microsomes or specific microbial cultures. The degradation of the aromatic ring itself is also a possibility, often initiated by dioxygenase enzymes in microorganisms, leading to ring cleavage and the formation of aliphatic acids that can enter central metabolic pathways. nih.govnih.gov

Given the lack of specific data, a data table of known metabolic intermediates and degradation products for this compound cannot be constructed at this time. The table below is therefore a hypothetical representation of potential metabolites based on the metabolism of structurally related compounds.

Hypothetical Metabolic Intermediates of this compound

| Potential Metabolite Name | Potential Metabolic Pathway |

|---|---|

| 4-(1,4-Dihydroxybutyl)-3-methoxyphenol | Side-chain hydroxylation |

| 4-(4-Oxobutyl)-3-methoxyphenol | Oxidation of primary alcohol |

| 4-(4-Carboxypropyl)-3-methoxyphenol | Further oxidation of the side chain |

| This compound glucuronide | Glucuronidation |

Further research is required to elucidate the precise metabolic fate of this compound. Such studies would be crucial for understanding its biological activity, persistence, and potential environmental impact.

Computational Chemistry and Molecular Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenolic Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For phenolic derivatives, QSAR studies are frequently employed to predict their antioxidant capacity, antimicrobial effects, or other biological activities based on a set of calculated molecular descriptors. nih.govnih.gov

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties. researchgate.net These properties are quantified using molecular descriptors, which can be categorized as constitutional, topological, physicochemical, and electronic. researchgate.net For phenolic compounds, key descriptors often include:

Heat of formation (Hf): The energy released or absorbed when a compound is formed from its constituent elements. nih.gov

Energy of the Highest Occupied Molecular Orbital (E-HOMO): Related to the electron-donating ability of a molecule. nih.gov

Energy of the Lowest Unoccupied Molecular Orbital (E-LUMO): Related to the electron-accepting ability of a molecule. nih.gov

Bond Dissociation Enthalpy (BDE): The energy required to break a specific bond homolytically, particularly the O-H bond in phenols, which is crucial for their radical-scavenging activity. jocpr.com

Ionization Potential (IP): The energy required to remove an electron from a molecule. jocpr.com

Lipophilicity (LogP): A measure of a compound's solubility in fats, oils, and lipids, which influences its ability to cross cell membranes. jocpr.com

By developing a QSAR model using a training set of phenolic compounds with known activities, researchers can then predict the activity of new or untested derivatives like 4-(4-Hydroxybutyl)-3-methoxyphenol. nih.gov These models are typically built using statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). nih.gov For instance, QSAR studies have successfully correlated the Trolox Equivalent Antioxidant Capacities (TEACs) of flavonoids with the number and position of hydroxyl groups on the flavonoid ring system. nih.gov Such models are valuable for guiding the synthesis of new phenolic derivatives with potentially higher antioxidant potency. nih.gov

Table 1: Common Molecular Descriptors in QSAR Studies of Phenolic Compounds

| Descriptor Category | Descriptor Name | Description | Relevance to Phenolic Activity |

|---|---|---|---|

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capacity, crucial for antioxidant activity. nih.gov |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron. nih.gov |

| Thermodynamic | Bond Dissociation Enthalpy (BDE) | Energy required to break the phenolic O-H bond | A key indicator of radical scavenging potential via hydrogen atom transfer. jocpr.com |

| Thermodynamic | Ionization Potential (IP) | Energy needed to remove an electron | Relates to antioxidant activity through single electron transfer mechanisms. jocpr.com |

| Physicochemical | LogP | Partition coefficient between octanol (B41247) and water | Influences membrane permeability and bioavailability. jocpr.com |

| Topological | Number of Hydroxyl Groups | The total count of -OH groups in the molecule | Often directly correlates with antioxidant capacity. nih.govfrontiersin.org |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. mdpi.com This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-target interactions at an atomic level. For this compound, docking simulations can elucidate its potential to interact with and modulate the activity of various biological targets.

The process involves placing the ligand in the binding site of the target protein and evaluating the binding affinity using a scoring function. nih.gov The results provide insights into the binding mode, the strength of the interaction (often expressed as a binding energy or docking score), and the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. arabjchem.orgnih.gov

Studies on various phenolic compounds have used molecular docking to explore their inhibitory potential against enzymes like:

α-Amylase: Docking studies have shown that phenolic compounds can bind to the active site of human pancreatic α-amylase, an enzyme involved in carbohydrate digestion, suggesting a potential role in managing diabetes. nih.govarabjchem.org

Tyrosinase: Simulations can help determine if a phenolic compound is likely to act as a substrate or an inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) production. mdpi.com

Lipase (B570770): Phenolic compounds have been shown through docking to interact with pancreatic lipase via hydrogen bonds, which can alter the enzyme's structure and inhibit its activity, indicating potential for anti-obesity applications. researchgate.net

Epidermal Growth Factor Receptor (EGFR): Docking of hydrazone derivatives of phenolic aldehydes has been used to predict their binding affinity to EGFR kinase, a target in cancer therapy. nih.gov

The binding energy values obtained from docking, where more negative scores typically indicate a higher binding affinity, help in ranking potential drug candidates before they are synthesized and tested in vitro. nih.govarabjchem.org

Table 2: Representative Molecular Docking Results for Phenolic Compounds with Biological Targets

| Phenolic Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Apigenin 7-O-glucoside | Human Pancreatic α-Amylase | -9.70 | E233, D300, H305 |

| Cynaroside | Human Pancreatic α-Amylase | -9.80 | E233, D300, H305 |

| Oleuropein | Human Pancreatic α-Amylase | -8.20 | W56 |

| Verbascoside | Human Pancreatic α-Amylase | -8.10 | W56 |

| 4-hydroxy-3,5-dimethoxybenzaldehyde derivative | EGFR Kinase | -7.56 | LYS721, ASP831, CYS751 |

Note: Data compiled from multiple studies for illustrative purposes. arabjchem.orgnih.gov Binding energies and interacting residues are specific to the study and software used.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. rsc.org It has become a powerful tool for studying phenolic compounds, providing detailed insights into their electronic properties, antioxidant mechanisms, and spectroscopic characteristics. nih.govidosi.org

For a molecule like this compound, DFT calculations can determine a wide range of properties:

Optimized Molecular Geometry: Predicts the most stable three-dimensional arrangement of atoms. nih.gov

Electronic Properties: Calculates the energies of the HOMO and LUMO, which are fundamental to understanding a molecule's reactivity. nih.gov The HOMO-LUMO energy gap is an indicator of molecular stability. nih.gov

Reaction Mechanisms: DFT is used to model reaction pathways, such as the mechanisms of free radical scavenging by phenols. It can elucidate whether a reaction proceeds via Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), or Sequential Proton Loss Electron Transfer (SPLET). nih.gov

Energetic Descriptors: Key parameters for antioxidant activity, such as O-H Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Electron Affinity (EA), can be calculated with high accuracy. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites, which are crucial for predicting intermolecular interactions. nih.gov

DFT studies have shown that for many phenolic antioxidants, the HAT mechanism is predominant in non-polar solvents, while the SPLET mechanism is often favored in polar solvents. nih.gov The calculated values for BDE and IP can be directly correlated with experimentally observed antioxidant activities. nih.gov

Table 3: DFT-Calculated Electronic Properties of a Representative Phenolic Compound

| Property | Definition | Significance |

|---|---|---|

| E-HOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the capacity to donate an electron; higher values suggest better antioxidant activity. nih.gov |

| E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the capacity to accept an electron. nih.gov |

| Energy Gap (E-LUMO - E-HOMO) | Difference in energy between LUMO and HOMO | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov |

| Hardness (η) | Resistance of a molecule to charge transfer | Calculated as half the energy gap; higher hardness indicates greater stability. nih.gov |

| Softness (S) | The inverse of hardness (1/η) | Represents the ease of charge transfer; higher softness indicates greater reactivity. nih.gov |

Note: This table provides definitions of common DFT-calculated properties. nih.govnih.gov Actual values are specific to the molecule and computational method.

Metabolic Pathway Prediction and Elucidation via Computational Tools

Understanding the metabolic fate of a compound is critical in pharmacology and toxicology. Computational tools offer a rapid and cost-effective way to predict the metabolic pathways of compounds like this compound. These tools use various approaches, including rule-based systems, machine learning models, and metabolic network reconstructions, to predict how a molecule will be transformed by enzymes in the body, particularly by the gut microbiota and hepatic enzymes. nih.govmdpi.com

Phenolic compounds undergo extensive metabolism, and their metabolites may be responsible for the observed biological effects. nih.gov Computational methods can help identify these potential metabolites and the enzymatic reactions involved. Key approaches include:

Metabolic Network Models: Large-scale reconstructions of metabolic networks, such as those for the human gut microbiota, can be used to predict the degradation pathways of dietary compounds. nih.gov Tools like RetroPath RL, which uses reinforcement learning, can explore possible enzymatic reactions and predict novel metabolic routes for phenolic compounds. nih.gov

Structure-Based Prediction: Some software predicts the sites of metabolism on a molecule (e.g., sites susceptible to oxidation by Cytochrome P450 enzymes) based on its chemical structure.

Fragment-Based Methods: These methods represent compounds as a collection of molecular fragments and use machine learning algorithms, such as Sequential Minimal Optimization (SMO), to predict the types of metabolic pathways a compound is likely to participate in. nih.gov

Deep Learning and Transfer Learning: Advanced models, such as graph transformers, can learn from known metabolic pathways in databases like KEGG to predict the metabolic class of new compounds with high accuracy. fao.org

For this compound, these tools could predict metabolic transformations such as glucuronidation or sulfation of the phenolic hydroxyl group, oxidation of the alkyl side chain, or cleavage of the ether bond, providing hypotheses for experimental validation.

Table 4: Examples of Computational Tools for Metabolic Pathway Prediction

| Tool/Approach | Methodology | Application |

|---|---|---|

| RetroPath RL | Reinforcement learning and Monte Carlo Tree Search | Predicts degradation pathways of compounds within metabolic networks, such as the human gut microbiota. nih.gov |

| CLC-Pred | Web-based application using structural formulas | Predicts the cytotoxicity of compounds on various cell lines. mdpi.com |

| preADMET | Web-based application | Predicts ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles of compounds. mdpi.com |

| Graph Transformer Models | Deep learning on molecular graphs | Classifies compounds into KEGG metabolic pathways and predicts plant secondary metabolic pathways. fao.org |

| Sequential Minimal Optimization (SMO) | Machine learning algorithm using molecular fragments | Predicts the types of metabolic pathways a compound participates in. nih.gov |

Future Research Trajectories

Development of Novel and Sustainable Synthetic Methodologies

The current synthesis of 4-(4-Hydroxybutyl)-3-methoxyphenol and related phenolic compounds often involves multi-step processes that may utilize harsh reagents and catalysts. nih.govresearchgate.netchemicalbook.com Future research will likely focus on developing more efficient and environmentally friendly synthetic routes. This includes the exploration of "green chemistry" principles, such as the use of renewable starting materials, solvent-free reaction conditions, and biocompatible catalysts. researchgate.net For instance, microwave-assisted synthesis has shown promise in accelerating reaction times and improving yields for similar compounds. researchgate.net Additionally, enzymatic and microbial transformations could offer highly selective and sustainable alternatives to traditional chemical methods. The development of solid acid catalysts is another active area of research that could lead to more efficient and reusable catalytic systems for the alkylation and derivatization of phenolic compounds. researchgate.net

Exploration of Undiscovered Biological Activities and Underlying Molecular Mechanisms

While some biological activities of this compound and its structural analogs have been reported, including antioxidant and anti-inflammatory properties, a vast landscape of potential therapeutic effects remains unexplored. researchgate.netmdpi.comnih.gov Future investigations will likely focus on a broader range of biological targets. This could involve screening for activities such as anticancer, neuroprotective, and antimicrobial effects.

A key aspect of this research will be to elucidate the underlying molecular mechanisms of action. For example, studies could investigate how this compound modulates specific signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway involved in inflammation, or its interaction with key enzymes like cyclooxygenase-2 (COX-2). researchgate.netnih.gov Understanding these mechanisms at a molecular level is crucial for the rational design of more potent and selective derivatives. Research into the structure-activity relationships of related compounds has already demonstrated that small structural modifications can significantly impact biological activity. nih.govnih.gov

Advancements in High-Throughput Analytical Methodologies

To facilitate the rapid screening of newly synthesized derivatives and the exploration of their biological activities, the development of advanced high-throughput analytical methodologies is essential. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) are already employed for the analysis of phenolic compounds. researchgate.net Future advancements may focus on increasing the speed, sensitivity, and resolving power of these methods.

The development of novel biosensors and cell-based assays could also provide rapid and cost-effective ways to screen for specific biological activities. These high-throughput screening (HTS) platforms would enable the efficient evaluation of large libraries of this compound analogs, accelerating the discovery of lead compounds with desirable therapeutic properties.

Integration of Omics Technologies for Comprehensive Biological Impact Assessment

To gain a holistic understanding of the biological effects of this compound, future research will increasingly integrate "omics" technologies. This includes genomics, transcriptomics, proteomics, and metabolomics. These powerful tools allow for the simultaneous measurement of thousands of genes, proteins, and metabolites, providing a comprehensive picture of how the compound affects cellular processes.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-(4-Hydroxybutyl)-3-methoxyphenol in laboratory settings?

- Methodological Answer :

- Respiratory Protection : Use P95 (US) or P1 (EU) particulate respirators for low exposure; upgrade to OV/AG/P99 (US) or ABEK-P2 (EU) cartridges for higher concentrations .

- Environmental Control : Prevent discharge into drainage systems to avoid environmental contamination .

- First Aid : For inhalation, move to fresh air and seek medical attention. For skin contact, wash thoroughly with soap and water .

Q. What key physicochemical properties are critical for identifying and characterizing this compound?

- Methodological Answer :

- Key Properties :

| Property | Value | Reference |

|---|---|---|

| Melting Point | 40–42°C | |

| Boiling Point | 316.8°C (760 mmHg) | |

| Molecular Formula | C₉H₁₂O₃ | |

| Molecular Weight | 168.19 g/mol |

- Analytical Techniques : Use differential scanning calorimetry (DSC) for melting point validation and gas chromatography (GC) for purity assessment.

Q. How can researchers initiate structural characterization of this compound?

- Methodological Answer :

- Spectroscopic Methods :

- FT-IR : Identify functional groups (e.g., hydroxyl, methoxy) via characteristic absorption bands .

- NMR : Use ¹H/¹³C NMR to resolve the hydroxybutyl and methoxyphenyl moieties .

- Crystallography : For advanced confirmation, X-ray diffraction (XRD) can determine bond lengths and angles, as demonstrated in structurally similar compounds .

Q. What strategies are used to assess acute toxicity when existing data is limited?

- Methodological Answer :

- In Vitro Assays : Conduct cytotoxicity tests (e.g., MTT assay) on human cell lines (e.g., HepG2) to estimate LD₅₀ values .

- QSAR Modeling : Predict toxicity endpoints using quantitative structure-activity relationship models when experimental data is unavailable .

Q. How should environmental exposure be controlled during experimental workflows?

- Methodological Answer :

- Containment : Use fume hoods with ≥0.5 m/s face velocity during synthesis or handling .

- Waste Management : Collect waste in sealed containers for incineration or chemical neutralization .

Advanced Research Questions

Q. How can contradictions in carcinogenicity classifications be resolved?

- Methodological Answer :

- Data Reconciliation :

| Source | Classification | Reference |

|---|---|---|

| IARC/ACGIH/NTP/OSHA | Not classified | |

| High Concentrations | Potential carcinogen |

- Dose-Response Studies : Perform long-term in vivo studies at varying concentrations (0.01–1%) to establish threshold limits .

Q. How can stability under non-standard conditions (e.g., acidic/alkaline media) be evaluated?

- Methodological Answer :

- Forced Degradation : Expose the compound to pH 3–9 buffers at 40°C for 14 days, then analyze degradation products via HPLC-MS .

- Kinetic Modeling : Calculate degradation rate constants (k) to predict shelf-life under extreme conditions .

Q. What advanced techniques are suitable for resolving structural ambiguities in derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions, as applied to analogs like 4-[1-(4-Hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol (monoclinic system, P21/c space group) .

- High-Resolution MS : Confirm molecular ion peaks and fragment patterns with ≤1 ppm mass accuracy .

Q. How can metabolic pathways of this compound be studied in biological systems?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify phase I metabolites .

- Isotopic Labeling : Use ¹⁴C-labeled analogs to track metabolic fate via radio-HPLC .

Q. What analytical methods are optimal for quantifying trace impurities in research-grade samples?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.